Xdm-cbp is a potent and selective inhibitor targeting the bromodomains of the CREB-binding protein and E1A-binding protein p300. These bromodomains play a crucial role in regulating gene expression by interacting with acetylated lysine residues on histones. Xdm-cbp has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including those associated with malignant melanoma, breast cancer, and leukemia .
Xdm-cbp falls under the category of small molecule inhibitors specifically designed to interfere with protein-protein interactions involved in epigenetic regulation. It is classified as an epigenetic modulator due to its role in altering gene expression through the inhibition of bromodomain functions.
The synthesis of Xdm-cbp typically involves several chemical reactions that focus on forming 4-acyl pyrroles. The general synthetic route includes:
While specific industrial production methods are not extensively documented, scaling up from laboratory synthesis would require optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity.
Xdm-cbp's molecular structure features a 4-acyl pyrrole backbone, which is critical for its interaction with bromodomains. The structural characteristics allow it to fit into the binding pocket of the bromodomain, effectively blocking access to acetylated lysine residues on histones.
High-resolution crystal structures have been utilized to study similar compounds, revealing that bromodomains typically consist of four left-handed anti-parallel alpha helices linked by hydrophobic loops that form a recognition site for acetylated lysines . This structural insight is crucial for understanding how Xdm-cbp operates at a molecular level.
Xdm-cbp can participate in various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions applied during the reaction processes.
Xdm-cbp exerts its effects primarily by inhibiting the bromodomains of CREB-binding protein and E1A-binding protein p300. These bromodomains recognize and bind to acetylated lysine residues on histone proteins, which are vital for gene regulation. By blocking these interactions, Xdm-cbp disrupts the normal function of these proteins, leading to decreased gene expression and inhibited proliferation of cancer cells .
Relevant data regarding these properties are crucial for optimizing synthesis routes and developing formulations for research or therapeutic use .
Xdm-cbp has significant scientific applications across various fields:
XDM-CBP represents a specialized class of epigenetic therapeutics targeting the bromodomain module of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300). As a non-BET bromodomain inhibitor, it diverges from earlier bromodomain and extraterminal (BET)-focused agents (e.g., JQ1, I-BET762) by selectively disrupting the acetyl-lysine (KAc) recognition function of CBP/EP300—proteins classified within the non-BET family of bromodomain-containing proteins (BCPs) [1]. BCPs comprise 46 human proteins divided into BET (BRD2/3/4/BRDT) and non-BET subgroups, with the latter including CBP/EP300, SMARCA2, and BAZ1B [1]. XDM-CBP exemplifies the strategic shift toward targeting non-BET BCPs to address limitations of BET inhibitors, such as adaptive resistance in oncology and insufficient efficacy in CBP-dependent malignancies [3]. Its chemical scaffold (molecular weight: 366.41 g/mol; formula: C₂₁H₂₂N₂O₄) competitively occupies the KAc-binding pocket, mimicking endogenous acetyl-lysine interactions [2].
Table 1: Classification of Bromodomain-Containing Proteins (BCPs) Relevant to Inhibitor Development
BCP Family | Subtypes | Representative Targets | Example Inhibitors |
---|---|---|---|
BET | BD-I, BD-II | BRD4, BRD2 | JQ1, I-BET762 |
Non-BET | HATs, Helicases, Coactivators | CBP, EP300, SMARCA2 | XDM-CBP, SGC-CBP30 |
The CBP/EP300 bromodomain is a structurally conserved, 110-amino-acid module that recognizes acetylated lysine residues on histones (e.g., H4K5ac, H4K8ac) and transcription factors. This recognition enables the recruitment of CBP/EP300’s histone acetyltransferase (HAT) domain, facilitating chromatin remodeling and transcriptional activation [1] [3]. Dysregulation of this process drives pathogenesis:
Mechanistically, XDM-CBP binds the KAc pocket via hydrogen bonding with asparagine 1168 (N1168)—a residue critical for acetyl-lysine recognition—displacing native substrates and disrupting transcriptional complexes [3].
Table 2: XDM-CBP Antiproliferative Activity in Tumor Cell Lines
Cell Line | Tumor Type | GI₅₀ (µM) | Assay Duration |
---|---|---|---|
HL-60 | Acute Myeloid Leukemia | 1.3 | 72 hours |
MCF7 | Breast Cancer | 4.2 | 72 hours |
SK-MEL-5 | Malignant Melanoma | 4.2 | 72 hours |
Data derived from CellTiter 96® AQueous assays [2].
The therapeutic focus on CBP/EP300 bromodomains arises from distinct advantages over BET inhibition:
Table 3: Therapeutic Profiles of BET vs. CBP/EP300 Bromodomain Inhibitors
Parameter | BET Inhibitors | CBP/EP300 Inhibitors (e.g., XDM-CBP) |
---|---|---|
Primary Targets | BRD2, BRD3, BRD4, BRDT | CBP, EP300 |
Oncogenic Targets | MYC, BCL2 | MYC, c-Myb |
Resistance Issues | Common (adaptive feedback) | Limited preclinical evidence |
Clinical Stage | Phase III (e.g., CPI-0610) | Phase I (e.g., CCS1477) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0